molecular formula C17H17NO2 B133405 (6aR)-10-methoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-11-ol CAS No. 478-77-3

(6aR)-10-methoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-11-ol

Cat. No.: B133405
CAS No.: 478-77-3
M. Wt: 267.32 g/mol
InChI Key: DCQBVSOYNWLFKD-CYBMUJFWSA-N
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Description

®-Norapocodeine is a chiral compound that belongs to the class of opiate alkaloids. It is a derivative of apocodeine, which is itself derived from codeine. This compound is of significant interest due to its potential pharmacological properties and its role in the synthesis of other bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Norapocodeine typically involves the demethylation of apocodeine. This can be achieved through various chemical reactions, including catalytic hydrogenation or the use of demethylating agents such as boron tribromide. The reaction conditions often require careful control of temperature and pH to ensure the selective removal of the methyl group without affecting other functional groups in the molecule.

Industrial Production Methods

Industrial production of ®-Norapocodeine may involve large-scale catalytic hydrogenation processes. These processes are designed to be efficient and cost-effective, utilizing high-pressure reactors and specialized catalysts to achieve high yields of the desired product. The purification of ®-Norapocodeine from the reaction mixture typically involves techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

®-Norapocodeine undergoes several types of chemical reactions, including:

    Oxidation: This reaction can convert ®-Norapocodeine into its corresponding N-oxide derivative.

    Reduction: Reduction reactions can be used to modify the functional groups attached to the nitrogen atom.

    Substitution: Nucleophilic substitution reactions can introduce various substituents onto the aromatic ring or the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include N-oxide derivatives, reduced amines, and various substituted analogs of ®-Norapocodeine.

Scientific Research Applications

®-Norapocodeine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other complex molecules.

    Biology: Studies have explored its potential interactions with biological receptors and enzymes.

    Medicine: Research is ongoing to investigate its potential analgesic and antitussive properties.

    Industry: It is used in the development of new pharmaceuticals and as a reference compound in analytical chemistry.

Mechanism of Action

The mechanism of action of ®-Norapocodeine involves its interaction with opioid receptors in the central nervous system. It binds to these receptors, modulating the release of neurotransmitters and altering pain perception. The molecular targets include the mu, delta, and kappa opioid receptors, and the pathways involved are related to the inhibition of adenylate cyclase and the modulation of ion channel activity.

Comparison with Similar Compounds

Similar Compounds

    Codeine: A naturally occurring opiate used for its analgesic and antitussive properties.

    Morphine: Another opiate with potent analgesic effects.

    Apocodeine: The parent compound from which ®-Norapocodeine is derived.

Uniqueness

®-Norapocodeine is unique due to its specific chiral configuration, which can result in different pharmacological effects compared to its racemic or other enantiomeric forms. Its selective binding affinity for certain opioid receptors also distinguishes it from other similar compounds.

Properties

IUPAC Name

(6aR)-10-methoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-11-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO2/c1-20-14-6-5-11-9-13-15-10(7-8-18-13)3-2-4-12(15)16(11)17(14)19/h2-6,13,18-19H,7-9H2,1H3/t13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCQBVSOYNWLFKD-CYBMUJFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(CC3C4=C(CCN3)C=CC=C42)C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C2=C(C[C@@H]3C4=C(CCN3)C=CC=C42)C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30487421
Record name (R)-Norapocodeine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30487421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

478-77-3
Record name (R)-Norapocodeine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30487421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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